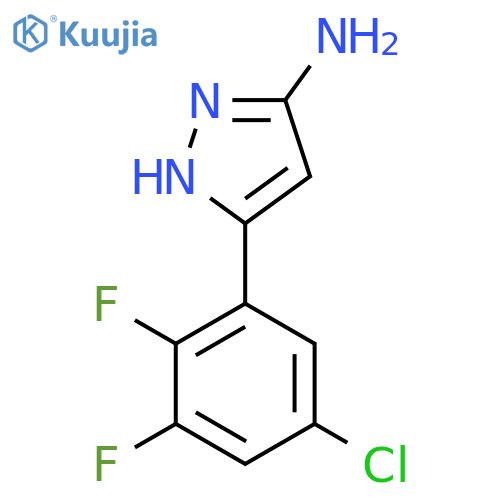Cas no 2137484-26-3 (5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine)

2137484-26-3 structure
商品名:5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
- 2137484-26-3
- EN300-1150614
-
- インチ: 1S/C9H6ClF2N3/c10-4-1-5(9(12)6(11)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)
- InChIKey: COBFZWIKMCCLNG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)C1=CC(N)=NN1)F)F
計算された属性
- せいみつぶんしりょう: 229.0218312g/mol
- どういたいしつりょう: 229.0218312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.7Ų
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1150614-0.05g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 0.05g |
$912.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-0.5g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 0.5g |
$1043.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-2.5g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 2.5g |
$2127.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-5.0g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 5g |
$3147.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-0.1g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 0.1g |
$956.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-0.25g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 0.25g |
$999.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-1.0g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-1150614-10.0g |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine |
2137484-26-3 | 10g |
$4667.0 | 2023-05-24 |
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
2137484-26-3 (5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
